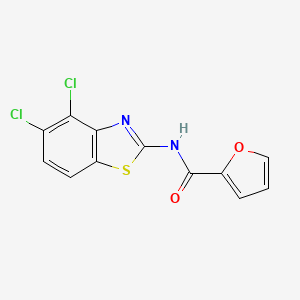

N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Beschreibung

N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with two chlorine atoms at positions 4 and 5, linked to a furan-2-carboxamide moiety. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Structural elucidation of this compound, including crystallographic data, may employ tools like the SHELX software suite for refinement and analysis .

Eigenschaften

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O2S/c13-6-3-4-8-10(9(6)14)15-12(19-8)16-11(17)7-2-1-5-18-7/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCXLOQVQMPOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichlorobenzoic acid, under acidic conditions.

Introduction of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be introduced by reacting the benzothiazole derivative with furan-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized benzothiazole derivatives.

Reduction: Reduced benzothiazole derivatives.

Substitution: Substituted benzothiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . Additionally, it may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

Key analogues and their distinguishing features:

| Compound Name | Substituents on Benzothiazole | Linked Moiety | Key Properties (vs. Target Compound) |

|---|---|---|---|

| N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | 6-Fluoro | Thiophene-2-carboxamide | Lower logP (2.1 vs. 2.8), reduced cytotoxicity in HepG2 cells |

| N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide | 4-Chloro | Furan-2-carboxamide | 30% lower IC50 in kinase inhibition assays; reduced thermal stability |

| N-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrole-2-carboxamide | 4,5-Dimethyl | Pyrrole-2-carboxamide | Higher aqueous solubility (45 µg/mL vs. 22 µg/mL) but weaker antimicrobial activity |

Key Findings :

- Chlorine Substitution: The 4,5-dichloro configuration in the target compound enhances electrophilicity, improving target binding (e.g., kinase inhibition) compared to mono-chloro or methyl-substituted analogues .

- Heterocyclic Moieties : Furan-linked carboxamides exhibit superior metabolic stability over thiophene variants due to reduced cytochrome P450 interactions, though thiophene derivatives show higher membrane permeability .

Functional Comparison with Non-Benzothiazole Analogues

| Compound Class | Example Compound | Key Differences (vs. Target Compound) |

|---|---|---|

| Quinazolinones | Lapatinib | Broader kinase inhibition profile but higher molecular weight (~581 g/mol vs. ~357 g/mol) |

| Imidazopyridines | Alpelisib (PI3K inhibitor) | Superior oral bioavailability (F=60% vs. 35%) but higher off-target effects |

Key Insights :

- The benzothiazole scaffold offers a balance between potency and molecular simplicity, avoiding the pharmacokinetic liabilities of larger heterocyclic systems.

Biologische Aktivität

N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on various studies, including structure-activity relationships (SAR), case studies, and findings from recent research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 269.14 g/mol

The presence of the benzothiazole moiety contributes to its biological activity by allowing interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including this compound.

Key Findings:

- Mechanism of Action : The compound exhibits antibacterial activity by inhibiting bacterial enzymes such as DNA gyrase and dihydroorotase. These enzymes are crucial for bacterial DNA replication and metabolism .

- Comparative Efficacy : In a study comparing various benzothiazole derivatives, the compound showed significant antibacterial potency against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

- Structure-Activity Relationship (SAR) : The presence of chloro groups at specific positions on the benzothiazole ring enhances antibacterial activity. For instance, compounds with substitutions at the 5th position displayed improved efficacy against bacterial strains .

Anticancer Activity

The anticancer properties of this compound have also been investigated.

Case Studies:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound induced apoptosis and cell cycle arrest in these cells .

- Cytotoxicity Assays : Cytotoxicity assays revealed that at concentrations of 1 to 4 μM, the compound significantly reduced cell viability and promoted apoptosis in cancer cells .

- Mechanistic Insights : Western blot analysis indicated that treatment with the compound led to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins, suggesting a mechanism involving modulation of apoptotic pathways .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide, and how is purity validated?

- Methodological Answer : The synthesis typically involves coupling 4,5-dichloro-1,3-benzothiazol-2-amine with furan-2-carboxylic acid derivatives via carbodiimide-mediated amidation (e.g., DCC or EDC). Post-synthesis, purity is validated using thin-layer chromatography (TLC) on silica gel plates, and structural confirmation is achieved via - and -NMR spectroscopy in DMSO-d (400 MHz). Melting points are determined via open capillary methods to assess crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR : Look for the amide proton (N–H) resonance near δ 10–12 ppm and furan ring protons at δ 6–7 ppm. The dichloro-benzothiazole moiety shows aromatic protons at δ 7.5–8.5 ppm.

- Mass Spectrometry (MS) : ESI-MS should confirm the molecular ion peak [M+H] matching the molecular weight (e.g., ~327 g/mol).

- IR Spectroscopy : Validate the amide C=O stretch (~1650–1700 cm) and benzothiazole C–N/C–S vibrations (1200–1300 cm) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize assays relevant to benzothiazole derivatives, such as:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Evaluate activity against kinases or proteases using fluorogenic substrates. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production of this compound, and what are common pitfalls?

- Methodological Answer :

- Reaction Solvent : Use anhydrous DMF or THF to minimize side reactions.

- Catalyst : Replace DCC with polymer-supported carbodiimides for easier purification.

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization.

- Pitfalls : Low yields often stem from incomplete amine activation or moisture ingress. Monitor via TLC and consider using molecular sieves .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- SAR Analysis : Compare substituent effects; for example, dichloro vs. methoxy groups on benzothiazole may alter lipophilicity and target binding.

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Q. What advanced computational methods are suitable for predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with putative targets (e.g., bacterial DNA gyrase or human topoisomerase II).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity.

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to rationalize bioactivity .

Q. How can crystallographic data address discrepancies in proposed molecular configurations?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve:

- Tautomerism : Confirm the amide vs. imidic acid form.

- Planarity : Assess dihedral angles between benzothiazole and furan rings, which influence π-π stacking in target binding.

- Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) affecting solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.